N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloropyrazine moiety linked to a tetrahydronaphthalene sulfonamide structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Chloropyrazine Intermediate: The starting material, 3-chloropyrazine, is synthesized through chlorination of pyrazine using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methyl Group: The chloropyrazine is then reacted with formaldehyde and a suitable amine to introduce the methyl group, forming 3-chloropyrazin-2-ylmethylamine.
Sulfonamide Formation: The final step involves the reaction of 3-chloropyrazin-2-ylmethylamine with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions (e.g., using triethylamine) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives or reduced to yield more saturated compounds.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to produce the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Various substituted pyrazine derivatives.
Oxidation: Naphthalene sulfonamide derivatives.
Reduction: More saturated sulfonamide compounds.
Hydrolysis: Corresponding sulfonic acids and amines.
Scientific Research Applications
N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-thioamide
Uniqueness
N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities compared to carboxamide or thioamide analogs. The presence of the sulfonamide group can enhance solubility, stability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-15-14(17-7-8-18-15)10-19-22(20,21)13-6-5-11-3-1-2-4-12(11)9-13/h5-9,19H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKGJHMZYKKOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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